molecular formula C14H15N3O B7784268 6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one

6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one

Cat. No.: B7784268
M. Wt: 241.29 g/mol
InChI Key: NNWACTABQWBOBT-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid can lead to the formation of the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant has been reported to achieve high yield and excellent chemoselectivity .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of the indazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents like sodium borohydride, and catalysts such as Mn(OTf)2. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one is unique due to its specific structural features, which combine the properties of both pyridine and indazole moieties

Properties

IUPAC Name

6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-14(2)6-10-12(11(18)7-14)13(17-16-10)9-4-3-5-15-8-9/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWACTABQWBOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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